[2-(4-Fluorophenoxy)phenyl]methanol
Overview
Description
[2-(4-Fluorophenoxy)phenyl]methanol: is an organic compound with the molecular formula C13H11FO2 and a molecular weight of 218.22 g/mol It is characterized by the presence of a fluorine atom attached to a phenoxy group, which is further connected to a phenylmethanol structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-(4-Fluorophenoxy)phenyl]methanol typically involves the reaction of 4-fluorophenol with 2-bromobenzyl alcohol under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) . The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient mixing, and temperature control to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [2-(4-Fluorophenoxy)phenyl]methanol can undergo oxidation reactions to form the corresponding or .
Substitution: It can participate in nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride in the presence of a base.
Major Products:
Oxidation: [2-(4-Fluorophenoxy)phenyl]aldehyde, [2-(4-Fluorophenoxy)phenyl]carboxylic acid.
Reduction: [2-(4-Fluorophenoxy)phenyl]methane.
Substitution: [2-(4-Fluorophenoxy)phenyl]chloride.
Scientific Research Applications
Chemistry: [2-(4-Fluorophenoxy)phenyl]methanol is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in the development of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study the effects of fluorinated phenols on biological systems. It serves as a model compound to understand the interactions of fluorinated aromatic compounds with enzymes and receptors .
Medicine: Its fluorine atom enhances the metabolic stability and bioavailability of drug candidates .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in coatings, adhesives, and polymers .
Mechanism of Action
The mechanism of action of [2-(4-Fluorophenoxy)phenyl]methanol involves its interaction with specific molecular targets such as enzymes and receptors. The fluorine atom in the compound enhances its binding affinity and selectivity towards these targets. The compound can modulate the activity of enzymes by acting as an inhibitor or activator, depending on the specific enzyme and the nature of the interaction .
Comparison with Similar Compounds
- [4-(4-Methoxyphenoxy)phenyl]methanol
- [4-(4-Nitrophenoxy)phenyl]methanol
- [4-(4-Bromophenoxy)phenyl]methanol
- [4-(4-Chlorophenoxy)phenyl]methanol
Comparison: Compared to its analogs, [2-(4-Fluorophenoxy)phenyl]methanol exhibits unique properties due to the presence of the fluorine atom. Fluorine enhances the compound’s metabolic stability, lipophilicity, and binding affinity to biological targets. This makes it a valuable compound in drug design and other applications where these properties are desirable .
Properties
IUPAC Name |
[2-(4-fluorophenoxy)phenyl]methanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FO2/c14-11-5-7-12(8-6-11)16-13-4-2-1-3-10(13)9-15/h1-8,15H,9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHUOIWVHXSPAQX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CO)OC2=CC=C(C=C2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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